The Versatile Scaffold: A Technical Guide to Methyl 4-Aminocyclohexanecarboxylate and Its Isomers in Drug Discovery
The Versatile Scaffold: A Technical Guide to Methyl 4-Aminocyclohexanecarboxylate and Its Isomers in Drug Discovery
This guide provides an in-depth technical overview of methyl 4-aminocyclohexanecarboxylate, a pivotal building block in modern pharmaceutical research and development. We will explore the distinct properties and applications of its cis and trans isomers, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple cataloging of data to explain the causality behind experimental choices and the strategic importance of this molecule in constructing complex, biologically active agents.
Core Identity and Isomeric Forms
Methyl 4-aminocyclohexanecarboxylate is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and a methyl ester. The spatial arrangement of these functional groups gives rise to two key diastereomers: cis and trans. The choice between these isomers is a critical design element in drug synthesis, as it dictates the three-dimensional orientation of substituents and, consequently, the molecule's interaction with biological targets. The hydrochloride salts of these compounds are frequently used in synthesis due to their enhanced stability and solubility in polar solvents.[1][2]
A third common form is the free amine of the trans isomer, which is often used in subsequent synthetic steps where the free basic nitrogen is required for reaction.
| Compound Name | CAS Number | Molecular Formula (HCl Salt) | Molecular Weight (HCl Salt) | Molecular Formula (Free Amine) | Molecular Weight (Free Amine) |
| trans-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-07-5 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |
| cis-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-16-6 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |
| cis/trans-Methyl 4-aminocyclohexanecarboxylate HCl | 100707-54-8 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |
| trans-Methyl 4-aminocyclohexanecarboxylate (Free Amine) | 62456-15-9 | - | - | C₈H₁₅NO₂ | 157.21 g/mol |
Physicochemical Properties: A Comparative Analysis
The isomeric form and the presence of the hydrochloride salt significantly influence the physicochemical properties of methyl 4-aminocyclohexanecarboxylate. These properties are critical for determining reaction conditions, purification strategies, and the ultimate formulation of drug candidates.
| Property | trans-Methyl 4-aminocyclohexanecarboxylate HCl | cis-Methyl 4-aminocyclohexanecarboxylate HCl | trans-Methyl 4-aminocyclohexanecarboxylate (Free Amine) |
| Appearance | White crystalline powder | White to almost white powder to crystal | Colorless to pale yellow liquid or solid |
| Boiling Point | 255.4°C at 760 mmHg | No data available | 215.7°C at 760 Torr |
| Melting Point | No data available | 188 °C | No data available |
| Flash Point | 108.3°C | No data available | 84.5°C |
| Density | No data available | No data available | 1.036 g/cm³ |
| Solubility | Soluble in water | No data available | Soluble in many organic solvents (alcohols, ethers, ketones) |
| Vapor Pressure | 0.0129 mmHg at 25°C | No data available | No data available |
Synthesis Strategies: Controlling Stereochemistry
The synthesis of methyl 4-aminocyclohexanecarboxylate isomers is a well-established process, typically starting from p-aminobenzoic acid. The stereochemical outcome can be controlled through the choice of reaction conditions and subsequent purification methods.
Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride
The trans isomer is often the thermodynamically more stable product and can be synthesized through the esterification of trans-4-aminocyclohexanecarboxylic acid. A common and efficient method involves the use of thionyl chloride in methanol.[3]
Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid
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Suspend (trans)-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.[3]
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Cool the suspension to -10 °C with stirring.[2]
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Add thionyl chloride (2.0 eq) dropwise to the cooled suspension over 15 minutes.[3]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[3]
-
Heat the mixture to reflux for 1 hour.[3]
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After cooling, concentrate the mixture under reduced pressure to yield trans-methyl 4-aminocyclohexanecarboxylate hydrochloride.[3]
-
The crude product can be purified by recrystallization from ethanol or toluene.[2]
Caption: Role of methyl 4-aminocyclohexanecarboxylate in JAK inhibitor synthesis.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
This versatile building block has also been explored in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. [2]DPP-IV inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion. The conformational rigidity imparted by the cyclohexane ring can contribute to the high affinity and selectivity of these inhibitors for the DPP-IV enzyme.
Other Therapeutic Areas
The utility of methyl 4-aminocyclohexanecarboxylate extends to other therapeutic areas as well. Its derivatives have been investigated as ligands for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders. [2]It is also used as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. [4]
Spectroscopic Characterization
Accurate characterization of the synthesized isomers is crucial for quality control and for confirming the stereochemistry of the final products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key analytical techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclohexane protons are highly sensitive to their axial or equatorial positions, which differ between the two isomers.
-
¹H NMR: In the trans isomer, the protons at C1 and C4 are typically in a diaxial relationship, leading to characteristic coupling patterns. In the cis isomer, one of these protons is axial while the other is equatorial.
-
¹³C NMR: The chemical shifts of the cyclohexane carbons also differ between the cis and trans isomers due to the different steric environments.
While specific spectral data with peak assignments were not fully available in the search results, representative spectra are often available from commercial suppliers. [1][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional groups. Both isomers will exhibit characteristic absorption bands for:
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N-H stretching of the amine hydrochloride.
-
C=O stretching of the ester carbonyl group.
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C-O stretching of the ester.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) can also help to distinguish between the cis and trans isomers due to their different molecular symmetries. [2]
Safety and Handling
Methyl 4-aminocyclohexanecarboxylate and its hydrochloride salts are chemicals that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: The hydrochloride salts are classified as corrosive and can cause serious eye damage. [2][3]* Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents. [7] Always consult the Safety Data Sheet (SDS) for the specific product being used for complete and detailed safety information.
Conclusion
Methyl 4-aminocyclohexanecarboxylate, in its cis and trans isomeric forms, is a cornerstone building block in modern medicinal chemistry. Its rigid cyclohexane scaffold provides a reliable platform for the design of conformationally constrained molecules with enhanced biological activity and selectivity. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of novel therapeutics for a wide range of diseases. This guide provides a solid foundation for researchers and drug development professionals to confidently incorporate this versatile intermediate into their synthetic strategies.
References
Sources
- 1. 61367-07-5|Methyl trans-4-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR spectrum [chemicalbook.com]
- 7. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
